molecular formula C20H20N4O2 B2946882 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline CAS No. 241146-76-9

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline

Cat. No.: B2946882
CAS No.: 241146-76-9
M. Wt: 348.406
InChI Key: AQFDARNWBSOCPZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline is a quinoxaline derivative featuring a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group at the 4-position. The benzodioxole moiety in this compound may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and receptor binding.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-4-17-16(3-1)21-12-20(22-17)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)26-14-25-18/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFDARNWBSOCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline (CAS No. 241146-76-9) is a chemical compound with the molecular formula C20H20N4O2C_{20}H_{20}N_{4}O_{2} and a molar mass of 348.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Anticancer Properties

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G1 phase, leading to reduced cell proliferation.
  • Apoptosis Induction : These compounds can trigger apoptosis in cancer cells, which is crucial for effective cancer treatment.

Case Study : A study involving similar quinoxaline derivatives demonstrated their efficacy against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity.

Research Findings : A study reported that specific quinoxaline derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .

Neuroprotective Effects

Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Key structural features influencing activity include:

Structural FeatureInfluence on Activity
Piperazine RingEnhances binding affinity to targets
Benzodioxole SubstituentModulates lipophilicity and solubility
Quinoxaline CoreEssential for biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline, highlighting differences in substituents, heterocyclic systems, and reported biological activities:

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activities References
Target Compound : this compound Quinoxaline 4-(1,3-Benzodioxol-5-ylmethyl)piperazino at position 2 Inferred: Potential CNS or antimicrobial activity (based on structural analogs)
7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (Compound 12) Pyrazino[2,3-b]quinoxaline Bromo at position 7; fused pyrazino ring Dual anticancer and antimicrobial effects
2-Chloro-3-(piperazin-2-yl)quinoxaline (Compound 76) Quinoxaline Chloro at position 2; piperazinyl at position 3 Antipsychotic activity (superior to Risperidone in animal models)
6-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)-2-(trifluoromethyl)quinoxaline 1,4-dioxide Quinoxaline 1,4-dioxide 4-Fluorophenylpiperazino at position 6; methoxycarbonyl and trifluoromethyl groups Inferred: Potential antimicrobial or antiparasitic activity (structural similarity)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde Thiazole-quinoxaline hybrid Thiazole-5-carbaldehyde instead of quinoxaline core Not reported; structural focus on aldehyde functionality for further derivatization

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) may improve metabolic stability but reduce solubility .

Heterocyclic Modifications: Fused rings (e.g., pyrazino in Compound 12) can alter planar geometry, affecting DNA intercalation (relevant for anticancer activity) .

Biological Activity Trends: Antipsychotic Activity: Piperazinyl quinoxalines with chloro or methoxy groups (e.g., Compound 76) show potent dopamine/serotonin receptor modulation, critical for antipsychotic effects . Antimicrobial Activity: Brominated derivatives (e.g., Compound 12) exhibit broad-spectrum activity, possibly due to enhanced electrophilicity disrupting microbial enzymes .

Research Findings and Implications

Anticancer and Antimicrobial Potential:

  • Piperazinoquinoxalines with halogen substituents (e.g., bromo, chloro) demonstrate dual anticancer and antimicrobial effects. Compound 12, for instance, showed efficacy against Staphylococcus aureus and breast cancer cell lines (MCF-7) .
  • The benzodioxole group in the target compound may similarly enhance cytotoxicity by promoting reactive oxygen species (ROS) generation, a mechanism observed in benzodioxole-containing chemotherapeutics .

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